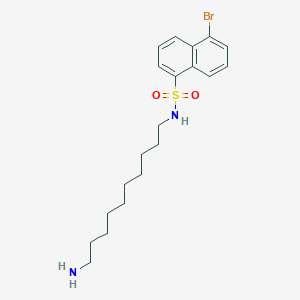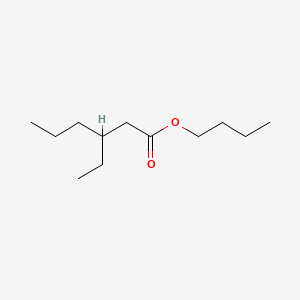
Butyl 3-ethylhexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 3-ethylhexanoate is an organic compound classified as an ester. Esters are derived from carboxylic acids and alcohols, and they are known for their pleasant odors, which make them useful in the fragrance and flavor industries . This compound has the molecular formula C12H24O2 and is used in various applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Butyl 3-ethylhexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves 3-ethylhexanoic acid reacting with butanol, typically in the presence of a strong acid like sulfuric acid, to form this compound and water .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors where the reactants are heated under reflux conditions to drive the reaction to completion. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Butyl 3-ethylhexanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze back into 3-ethylhexanoic acid and butanol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves exchanging the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: 3-ethylhexanoic acid and butanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Butyl 3-ethylhexanoate is used in various scientific research applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: Potential use in drug delivery systems due to its ability to form esters with bioactive compounds.
Industry: Used in the production of fragrances, flavors, and plasticizers.
Mecanismo De Acción
The mechanism of action of butyl 3-ethylhexanoate involves its interaction with enzymes that catalyze ester hydrolysis. The ester bond is cleaved by esterases, resulting in the formation of 3-ethylhexanoic acid and butanol . This reaction is crucial in biological systems where esters are metabolized.
Comparación Con Compuestos Similares
Butyl 3-ethylhexanoate can be compared with other esters like:
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butyrate: Used in perfumes and cosmetics.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched chain contributes to its stability and makes it suitable for specialized applications in various industries .
Propiedades
Número CAS |
107167-30-6 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
butyl 3-ethylhexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-7-9-14-12(13)10-11(6-3)8-5-2/h11H,4-10H2,1-3H3 |
Clave InChI |
FNIQISSYKKHJDX-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)CC(CC)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

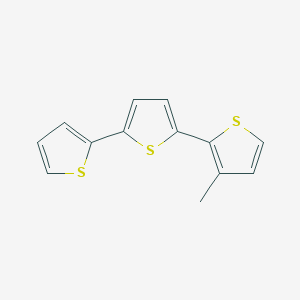

![2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride](/img/structure/B14314587.png)
![1-Nitro-2-[(2-nitrophenoxy)methyl]benzene](/img/structure/B14314591.png)
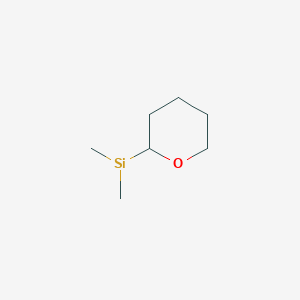
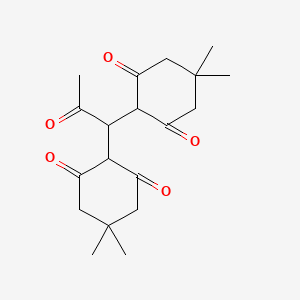

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
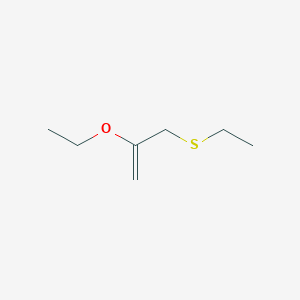
![2-Phenylbicyclo[3.2.2]nona-2,6,8-triene](/img/structure/B14314632.png)
